molecular formula C20H15N3O2 B14494710 9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole CAS No. 65698-73-9

9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole

Cat. No.: B14494710
CAS No.: 65698-73-9
M. Wt: 329.4 g/mol
InChI Key: PBVNNIHBQAEZCH-UHFFFAOYSA-N
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Description

9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole is a complex organic compound that features a unique combination of a carbazole core, an oxadiazole ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of sodium hydroxide and ethanol . This intermediate is then coupled with a carbazole derivative under specific conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The carbazole core can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Nitrated or halogenated carbazole derivatives.

Scientific Research Applications

9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole involves its interaction with specific molecular targets and pathways. The furan and oxadiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . This compound may also induce oxidative stress in cells, leading to apoptosis or cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole is unique due to its combination of a carbazole core with both furan and oxadiazole rings

Properties

CAS No.

65698-73-9

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

2-(9-ethylcarbazol-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C20H15N3O2/c1-2-23-16-7-4-3-6-14(16)15-12-13(9-10-17(15)23)19-21-22-20(25-19)18-8-5-11-24-18/h3-12H,2H2,1H3

InChI Key

PBVNNIHBQAEZCH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CO4)C5=CC=CC=C51

Origin of Product

United States

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